Antimony pentafluoride

Description

Historical Milestones in Antimony Pentafluoride Chemistry

The journey of this compound from a laboratory curiosity to a cornerstone of superacid chemistry is marked by key discoveries and the groundbreaking work of pioneering chemists.

The existence of this compound was first suggested by Jöns Jacob Berzelius. sciencemadness.org However, its definitive synthesis and characterization were accomplished in the early 20th century. A 1904 report is noted as its first official appearance in scientific literature. acs.org The preparation was further detailed by chemists Otto Ruff and W. Plats, who synthesized it by reacting antimony pentachloride (SbCl₅) with anhydrous hydrogen fluoride (B91410) (HF). sciencemadness.orggoogle.com

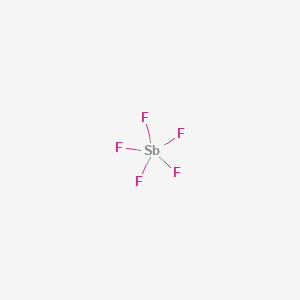

Initial characterization revealed SbF₅ to be a colorless, oily, and viscous liquid. wikipedia.orgsoftschools.com Subsequent structural studies uncovered its complex nature in different physical states. In the gaseous phase, this compound exists as a monomer with a trigonal bipyramidal geometry. wikipedia.orgwikidoc.org In the liquid and solid states, it adopts more complex, polymerized structures to achieve a more stable octahedral coordination for the antimony atom. The liquid form consists of polymers with the formula [SbF₄(μ-F)₂]ₙ, where fluoride atoms form bridges between antimony centers. wikipedia.orgwikidoc.org In its crystalline solid state, it forms a tetramer, [SbF₄(μ-F)]₄, a ring-like structure where cis-fluorine atoms bridge the four antimony centers. wikipedia.orgrsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | SbF₅ wikipedia.org |

| Molar Mass | 216.74 g/mol wikipedia.org |

| Appearance | Colorless, oily, viscous liquid wikipedia.orgsoftschools.com |

| Density | 2.99 g/cm³ wikipedia.org |

| Melting Point | 8.3 °C wikipedia.org |

| Boiling Point | 149.5 °C wikipedia.org |

| Solubility | Reacts with water; Soluble in liquid SO₂ and KF wikipedia.org |

Table 2: Structure of this compound in Different Phases

| Phase | Structure | Description |

|---|---|---|

| Gas | Monomeric (Trigonal Bipyramidal) wikipedia.orgwikidoc.org | Isolated SbF₅ molecules. |

| Liquid | Polymeric ([SbF₄(μ-F)₂]ₙ) wikipedia.orgwikidoc.org | Chains of octahedral Sb centers linked by bridging fluoride ions. |

| Solid | Tetrameric ([SbF₄(μ-F)]₄) wikipedia.orgwikidoc.org | A cyclic structure of four octahedral Sb centers with cis-fluorine bridges. rsc.org |

The definition of a superacid, an acid stronger than 100% sulfuric acid, was proposed by R.J. Gillespie, whose work was instrumental in the field's development. nobelprize.orge-bookshelf.de this compound became a key ingredient in creating some of the most powerful superacids known. nobelprize.org When combined with Brønsted acids like fluorosulfuric acid (HSO₃F) or hydrogen fluoride (HF), the resulting mixtures exhibit acidities millions or even billions of times greater than that of pure sulfuric acid. nobelprize.orgsocietechimiquedefrance.frpatsnap.com

The most significant chapter in the history of this compound is its role in the work of George A. Olah, which revolutionized the understanding of carbocations and earned him the Nobel Prize in Chemistry in 1994. acs.orgnobelprize.org In the 1960s, while at Dow Chemical and later Case Western Reserve University, Olah and his colleagues were searching for ways to generate and study stable carbocations. acs.org These positively charged carbon intermediates were postulated in many organic reactions but were generally too reactive and short-lived to be observed directly. nobelprize.org

Olah discovered that by mixing this compound with fluorosulfuric acid (HSO₃F), typically in a 1:1 molar ratio, he could create a medium of exceptionally high acidity and low nucleophilicity. acs.orgwikipedia.org This superacid mixture was so effective at stabilizing carbocations that it was dubbed "Magic Acid®". libretexts.orgacs.org The name was famously coined after a postdoctoral fellow in Olah's lab discovered that a paraffin (B1166041) candle placed in the acid readily dissolved, and the resulting solution showed a clear NMR spectrum of the stable tert-butyl cation. societechimiquedefrance.frwikipedia.org This demonstrated the acid's remarkable ability to protonate even the weakest of bases, including saturated hydrocarbons. libretexts.org

Olah's use of superacids like Magic Acid made it possible to prepare carbocations in high concentrations and keep them stable for long periods, allowing for detailed structural analysis by techniques like NMR and IR spectroscopy. nobelprize.orgchem-station.com This breakthrough transformed carbocations from hypothetical intermediates into well-defined chemical entities, opening up vast new areas of research in hydrocarbon chemistry. nobelprize.orgnobelprize.org

Pioneering Contributions to Superacid Chemistry

Contemporary Significance in Fundamental and Applied Chemical Research

The legacy of the early discoveries continues today, with this compound remaining a crucial reagent in various sectors of chemical research and industry.

This compound's utility spans several key research areas. Its primary application remains in the formulation of superacids, which are powerful catalysts for a range of chemical transformations. patsnap.comresearchgate.net

Hydrocarbon Chemistry: Superacid systems containing SbF₅, such as fluoroantimonic acid (HF-SbF₅), are used extensively in the petrochemical industry. patsnap.compatsnap.com They serve as catalysts for the isomerization and alkylation of alkanes, processes that are critical for producing high-octane gasoline. libretexts.orgpatsnap.com These acids can even activate methane, the main component of natural gas, for electrophilic reactions. libretexts.orgsocietechimiquedefrance.fr

Organic Synthesis: SbF₅ is a potent fluorinating agent for organic compounds. acs.orgresearchgate.net It is also used as a catalyst in various synthetic reactions, including the preparation of alkylidene oxonium salts. sigmaaldrich.com

Materials Science: The extreme reactivity of SbF₅ and its derived superacids is harnessed in materials science. Applications include the etching of surfaces on metals and semiconductors, the synthesis of advanced polymers and nanostructures, and the creation of specialty coatings. patsnap.compatsnap.compatsnap.com this compound can also be heated with graphite (B72142) to form intercalation compounds, which are materials with modified electronic properties. researchgate.netamericanelements.com

The exceptional electron-accepting ability of this compound establishes it as the benchmark for defining Lewis superacidity. researchgate.net A Lewis superacid is now commonly defined as any Lewis acid that is stronger than this compound. researchgate.net

This standard is based on the compound's very high Fluoride Ion Affinity (FIA), which is a measure of its ability to accept a fluoride ion (F⁻). researchgate.net It is this strong affinity for fluoride that underpins its function in Brønsted-Lewis superacids. wikidoc.org When SbF₅ is mixed with hydrogen fluoride (HF), for example, it readily abstracts the fluoride ion to form the extremely stable and weakly coordinating hexafluoroantimonate anion ([SbF₆]⁻). wikipedia.orglibretexts.orgwikidoc.org This process liberates a proton (H⁺) from HF, generating a superacidic medium of immense proton-donating power. libretexts.org This fundamental property makes SbF₅ a reference compound for scientists developing new and powerful acid systems for catalysis and materials synthesis. researchgate.net

Structure

2D Structure

Properties

CAS No. |

7783-70-2 |

|---|---|

Molecular Formula |

F5Sb |

Molecular Weight |

216.752 g/mol |

IUPAC Name |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

boiling_point |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

Color/Form |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

density |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

melting_point |

47 °F (EPA, 1998) 8.3 °C |

Other CAS No. |

7783-70-2 |

physical_description |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

Synonyms |

antimony pentafluoride SbF5 cpd |

vapor_pressure |

Vapor pressure, kPa at 25 °C: 1.33 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Antimony Pentafluoride

Established Preparative Routes and Mechanistic Considerations

The traditional synthesis of antimony pentafluoride relies on two primary methods: halogen exchange reactions and direct fluorination. These routes have been well-documented and are foundational in the production of SbF₅.

Halogen Exchange Reactions (e.g., Antimony Pentachloride with Anhydrous Hydrogen Fluoride)

The most common method for preparing this compound involves the reaction of antimony pentachloride (SbCl₅) with anhydrous hydrogen fluoride (B91410) (HF). vulcanchem.comchemicalbook.com This halogen exchange reaction is typically represented by the following equation:

SbCl₅ + 5HF → SbF₅ + 5HCl vulcanchem.comchemicalbook.com

This process hinges on the greater thermodynamic stability of the Sb-F bond compared to the Sb-Cl bond. The reaction is driven to completion by the removal of the volatile byproduct, hydrogen chloride (HCl), through fractional distillation. vulcanchem.comnih.gov

Mechanistically, the reaction is thought to proceed in a stepwise manner, involving the formation of intermediate antimony chlorofluoride species (SbClₓFᵧ). vulcanchem.comcdnsciencepub.com The complete substitution of all five chlorine atoms can be challenging, and failure to do so may result in contamination of the final product with antimony(III) species. nih.govnih.govsmolecule.com To achieve a high yield of pure SbF₅, a large excess of HF is often employed. google.com The reaction temperature is carefully controlled, often starting at low temperatures and gradually increasing to drive the reaction forward and facilitate the removal of HCl and excess HF. google.com

| Reactant 1 | Reactant 2 | Product | Byproduct | Key Condition |

| Antimony Pentachloride (SbCl₅) | Anhydrous Hydrogen Fluoride (HF) | This compound (SbF₅) | Hydrogen Chloride (HCl) | Fractional Distillation |

Direct Fluorination of Antimony Precursors (e.g., Antimony Trifluoride with Fluorine)

Another established route to this compound is the direct fluorination of antimony or its lower fluorides, such as antimony trifluoride (SbF₃), using elemental fluorine (F₂). nih.govchemicalbook.comwikipedia.org The reaction with antimony trifluoride is as follows:

SbF₃ + F₂ → SbF₅ wikipedia.orggoogle.com

This method can also be performed by reacting fluorine gas directly with antimony powder or molten antimony. nih.govchemicalbook.com The direct fluorination process is highly exothermic and requires careful control of reaction conditions to prevent over-fluorination and ensure safety. While this method can produce high-purity this compound, the handling of highly reactive and toxic fluorine gas presents significant challenges. chembk.com

| Reactant 1 | Reactant 2 | Product | Key Condition |

| Antimony Trifluoride (SbF₃) | Fluorine (F₂) | This compound (SbF₅) | Controlled temperature |

| Antimony (Sb) | Fluorine (F₂) | This compound (SbF₅) | Controlled temperature |

Advanced and Sustainable Synthesis Approaches

In recent years, research has focused on developing more sustainable and efficient methods for synthesizing this compound, including the use of alternative starting materials and the recovery from spent materials.

Synthesis from Antimony Oxides (e.g., Antimony Pentaoxide with Aqueous Hydrofluoric Acid)

This compound can be prepared by reacting antimony oxides, such as antimony pentaoxide (Sb₂O₅) or antimony trioxide (Sb₂O₃), with hydrofluoric acid. vulcanchem.comgoogle.comisoflex.com The reaction with antimony pentaoxide and aqueous hydrofluoric acid is followed by the evaporation of water. chemicalbook.comchemdad.com

A patented method describes the synthesis from antimony trioxide and purified fluorine gas. google.com This process involves preheating the antimony oxide and carefully controlling the reaction temperature. google.com The reaction is:

F₂ + Sb₂O₃ → SbF₅ + O₂ vulcanchem.comgoogle.com

This approach offers an alternative to using chlorinated antimony precursors, potentially reducing the generation of chlorinated waste streams.

Recovery and Remanufacturing from Spent Catalytic Systems

This compound is a key component in superacid catalysts used in various industrial processes, such as alkylation. wipo.intgoogle.com Over time, these catalysts become deactivated or "spent." The recovery of antimony from these spent catalysts is an economically and environmentally important process. google.comgoogle.com

One method involves treating the spent catalyst, which may contain SbF₅ on a support like silica (B1680970), with water to dissolve the antimony compounds. wipo.intgoogle.com The resulting aqueous solution is then processed to recover the antimony, which can be converted back into this compound. wipo.intgoogle.com Another approach involves reducing the antimony pentachloride in the spent catalyst to antimony trichloride, which is then extracted and can be used as a precursor for remanufacturing. google.com These recovery processes not only provide a source of antimony but also mitigate the environmental impact of disposing of hazardous waste. google.comnj.gov

Development of Supported this compound Catalysts

To improve the handling, stability, and catalytic activity of this compound, researchers have developed supported SbF₅ catalysts. researchgate.netresearchgate.net One such example is the preparation of SbF₅ on porous aluminum fluoride (PAF). researchgate.netresearchgate.net This is achieved by impregnating the support with antimony pentachloride, followed by treatment with anhydrous hydrogen fluoride. researchgate.netresearchgate.net

These supported catalysts exhibit several advantages over neat SbF₅, including reduced hygroscopicity, corrosion, and toxicity. researchgate.netresearchgate.net They have shown excellent activity in halogen-exchange reactions and can be used as fixed-bed catalysts, simplifying reactor design and product separation. researchgate.netresearchgate.net The development of such supported systems represents a significant step towards more practical and sustainable applications of this compound in catalysis.

Preparation by Impregnation with Porous Metal Fluorides (e.g., Porous Aluminum Fluoride)

A significant advancement in the synthesis and application of this compound (SbF₅) involves its immobilization on porous metal fluoride supports, such as porous aluminum fluoride (PAF). researchgate.netresearchgate.net This method addresses several practical challenges associated with the use of neat SbF₅, including its high hydroscopicity, corrosiveness, and toxicity. researchgate.netresearchgate.net By impregnating SbF₅ onto a solid support, a novel and highly effective fluorinating reagent and catalyst is created, designated as SbF₅/PMF (porous metal fluorides) or specifically SbF₅/PAF. researchgate.netresearchgate.net

The typical preparation process involves two main stages. researchgate.netresearchgate.net Initially, the porous metal fluoride support is impregnated with antimony pentachloride (SbCl₅). researchgate.netresearchgate.net Subsequently, the impregnated support undergoes fluorination with anhydrous hydrogen fluoride (AHF). researchgate.netresearchgate.net This treatment converts the anchored antimony species into this compound, resulting in a solid, manageable catalyst. researchgate.net

This synthetic approach has been shown to produce a catalyst with excellent activity in vapor-phase catalytic fluorination reactions. researchgate.netresearchgate.net The resulting SbF₅/PAF composite not only retains the high reactivity of this compound but also exhibits improved handling properties. researchgate.netresearchgate.net The solid nature of the catalyst simplifies its separation from reaction products, a notable advantage in industrial applications. researchgate.net

Characterization of the SbF₅/PMF material has been conducted using various analytical techniques, including X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), Brunauer-Emmett-Teller (BET) surface area measurement, and scanning electron microscopy (SEM). researchgate.netresearchgate.net These studies help to understand the structure and surface properties of the catalyst, which are crucial for its performance. The supported catalyst has demonstrated high catalytic activity and excellent thermal stability. researchgate.net

For instance, a catalyst system of SbF₅ supported on porous aluminum fluoride has been effectively used in the synthesis of 3,3,3-tetrafluoropropene from the reaction of CF₃CH=CHCl and HF. google.com This highlights the practical utility of this sophisticated synthetic methodology in producing valuable organofluorine compounds. researchgate.net

The development of these supported catalysts represents a key strategy in overcoming the challenges of using highly reactive reagents like this compound, making them more amenable to large-scale industrial processes. researchgate.netpatsnap.com The enhanced stability and ease of handling of the SbF₅/PAF system open up new possibilities for its application in various fluorination reactions. researchgate.netresearchgate.net

Table of Research Findings on SbF₅/PAF Synthesis and Application

| Parameter | Description | Findings |

| Catalyst System | The active component and the porous support material. | This compound on porous aluminum fluoride (SbF₅/PAF). researchgate.netresearchgate.net |

| Precursors | Starting materials used for the synthesis. | Antimony pentachloride (SbCl₅) and anhydrous hydrogen fluoride (AHF). researchgate.netresearchgate.net |

| Synthesis Method | The general procedure for preparing the catalyst. | Impregnation of porous aluminum fluoride with SbCl₅ followed by fluorination with AHF. researchgate.netresearchgate.net |

| Key Advantages | Improvements over using unsupported SbF₅. | Overcomes hydroscopicity, corrosion, and toxicity issues; simplifies handling and separation. researchgate.netresearchgate.netresearchgate.net |

| Catalytic Activity | The effectiveness of the catalyst in chemical reactions. | Demonstrates excellent activity in vapor-phase catalytic fluorination and halogen-exchange reactions. researchgate.netresearchgate.net |

| Applications | Specific chemical transformations where the catalyst has been used. | Synthesis of organo-fluorine compounds, such as 3,3,3-tetrafluoropropene. researchgate.netgoogle.com |

| Characterization | Analytical techniques used to study the catalyst. | X-ray diffraction, X-ray photoelectron spectroscopy, BET surface area measurement, and SEM. researchgate.netresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Antimony Pentafluoride and Its Adducts

Gas Phase Molecular Structure of Antimony Pentafluoride

In the gaseous state, this compound exists as discrete, monomeric molecules. aip.org Spectroscopic studies, particularly Raman spectroscopy as a function of temperature, have been instrumental in determining its geometry. aip.org

Trigonal Bipyramidal Geometry and Point Group Symmetry

Gas-phase this compound adopts a trigonal bipyramidal structure. wikipedia.orgwikidoc.orgassignmentpoint.com This geometry features a central antimony atom bonded to five fluorine atoms. Three of the fluorine atoms are positioned in a plane around the antimony atom at 120° angles to each other (equatorial positions), while the remaining two are located above and below this plane (axial positions). This arrangement corresponds to the D₃h point group symmetry. wikipedia.orgwikidoc.orgassignmentpoint.com This high degree of symmetry is a key characteristic of the isolated SbF₅ molecule. wikipedia.orgwikidoc.orgassignmentpoint.com

Condensed Phase Supramolecular Architectures

In contrast to the simple monomeric structure in the gas phase, this compound exhibits complex polymeric and oligomeric structures in its condensed states (liquid and solid). wikipedia.orgwikidoc.orgassignmentpoint.com This is due to the formation of fluorine bridges between antimony centers, which allows the antimony atoms to achieve a more stable, higher coordination number. wikipedia.orgwikidoc.orgassignmentpoint.com

Polymeric Chain Formation in the Liquid State

In the liquid state, this compound molecules associate to form long polymeric chains. wikipedia.orgwikidoc.orgassignmentpoint.com This polymerization is a result of intermolecular fluorine bridging. wikipedia.orgwikidoc.orgassignmentpoint.com

Within these polymeric chains, each antimony atom is coordinated to six fluorine atoms, resulting in an octahedral geometry. wikipedia.orgwikidoc.orgassignmentpoint.com This coordination environment is achieved through the formation of two bridging fluoride (B91410) ligands that link adjacent SbF₅ units. wikipedia.orgwikidoc.orgassignmentpoint.com The structure can be described by the formula [SbF₄(μ-F)₂]n, where "(μ-F)" denotes a bridging fluoride ligand. wikipedia.orgwikidoc.orgassignmentpoint.com This arrangement is a significant departure from the five-coordinate trigonal bipyramidal structure observed in the gas phase. wikipedia.orgwikidoc.orgassignmentpoint.com

The bridging fluoride ligands in liquid this compound are crucial to the formation of the polymeric structure. These ligands are identified as cis-bridging, meaning they are adjacent to each other in the octahedral coordination sphere around the antimony atom. researchgate.netdoi.org The Sb-F-Sb angle in these chains is approximately 145°. researchgate.net Neutron and high-energy X-ray diffraction studies have determined that the non-bridging Sb-F bonds have a length of about 1.86 Å, while the bridging Sb-F bonds are longer, at approximately 2.03 Å. researchgate.net

Tetrameric Ring Structures in the Solid State

Upon solidification, this compound forms a crystalline structure composed of tetrameric rings. wikipedia.orgwikidoc.orgassignmentpoint.com This structure consists of four SbF₅ units linked together in a cyclic arrangement. wikipedia.orgwikidoc.orgassignmentpoint.com

The formula for this tetrameric structure is [SbF₄(μ-F)]₄. wikipedia.orgwikidoc.org In this arrangement, each antimony atom is also octahedrally coordinated, sharing two cis-fluorine atoms with adjacent antimony centers to form an eight-membered ring of alternating antimony and fluorine atoms. wikipedia.orgwikidoc.orgrsc.org A notable feature of this tetrameric ring is the presence of two different Sb–F–Sb bridge angles, one being 170° and the other 141°. doi.orgrsc.org The Sb–F bonds within this Sb₄F₄ ring are approximately 2.02 Å long, while the terminal Sb–F bonds are shorter, at about 1.82 Å. wikipedia.orgwikidoc.orgassignmentpoint.com

Detailed Analysis of Sb–F–Sb Angles and Bridging Motifs

In the solid state, this compound (SbF₅) deviates from a simple monomeric structure and forms a tetrameric assembly, [SbF₄(μ-F)]₄, where four SbF₅ units are linked in a ring by bridging fluorine atoms. rsc.orgrsc.orgwikidoc.orgwikipedia.org This oligomerization allows the antimony atoms to achieve a more stable octahedral coordination geometry. The bridging is accomplished through cis-fluorine atoms, creating an eight-membered ring of alternating antimony and fluorine atoms. rsc.orgrsc.org

Within this tetrameric structure, the bridging Sb–F–Sb angles are not uniform. X-ray crystallography has revealed two distinct angles within the tetramer: approximately 141° and 170° (or 171° by some accounts). rsc.orgrsc.orgresearchgate.net The Sb-F bond lengths involved in these bridges are around 2.02 Å, which is longer than the terminal Sb-F bonds (approximately 1.82 Å), reflecting the shared nature of the bridging fluorine atoms. wikidoc.orgwikipedia.org In the liquid state, SbF₅ exists as a viscous fluid, a physical property that suggests the persistence of polymeric structures. aip.org Neutron and high-energy X-ray diffraction data on liquid SbF₅ indicate that each antimony atom is surrounded by six fluorine atoms, with four at a non-bridging distance of about 1.86 Å and two bridging fluorines at a distance of 2.03 Å. researchgate.net The data are consistent with models of either isolated tetramers or cis-linked chains of these tetrameric units. researchgate.net In the gas phase, however, these polymeric structures dissociate into monomeric SbF₅ units, which adopt a trigonal bipyramidal geometry. wikidoc.orgwikipedia.orgaip.org

The ability of SbF₅ to form fluorine bridges is a key feature of its chemistry, leading to the formation of various adducts and polyanions. For instance, it reacts with fluoride ion sources to form the stable hexafluoroantimonate anion, [SbF₆]⁻, which can further react with SbF₅ to produce the dimeric anion, [Sb₂F₁₁]⁻. wikidoc.orgwikipedia.org In adducts with other pentafluorides, such as BiF₅, both cis- and trans-bridged fluorine atoms have been identified, leading to the formation of tetramers or polymeric chains depending on the stoichiometry. rsc.org

Comparative Structural Analysis with Related Group 15 Pentafluorides (PF₅, AsF₅, BiF₅)

The structural behavior of this compound (SbF₅) is distinct when compared to other pentafluorides of Group 15 elements.

Phosphorus pentafluoride (PF₅) and Arsenic pentafluoride (AsF₅) are monomeric in all three phases (gas, liquid, and solid). wikidoc.orgwikipedia.org In the gaseous and liquid states, they maintain a trigonal bipyramidal geometry. This monomeric nature is attributed to the smaller atomic size of phosphorus and arsenic, which limits their coordination number to five. wikidoc.orgwikipedia.org

This compound (SbF₅) , as detailed previously, is monomeric with a trigonal bipyramidal structure in the gas phase but forms cis-fluorine-bridged polymers in the liquid state and is tetrameric in the solid state. wikidoc.orgwikipedia.org The larger size of the antimony atom allows for an expansion of its coordination sphere to six, facilitating the formation of these condensed-phase structures.

Bismuth pentafluoride (BiF₅) continues this trend, existing as a polymeric solid. wikidoc.orgwikipedia.org Its structure consists of infinite chains of BiF₆ octahedra linked by trans-bridging fluorine atoms. rsc.org

This trend in structural complexity down Group 15 (from monomeric PF₅ and AsF₅ to polymeric SbF₅ and BiF₅) highlights the increasing ability of the central atom to accommodate a higher coordination number due to increasing atomic radius.

Table 1: Structural Comparison of Group 15 Pentafluorides

| Compound | Gas Phase Structure | Liquid Phase Structure | Solid State Structure | Reason for Structural Difference |

|---|---|---|---|---|

| PF₅ | Monomeric (Trigonal Bipyramidal) | Monomeric | Monomeric wikidoc.orgwikipedia.org | Small atomic size of P limits coordination number. wikidoc.orgwikipedia.org |

| AsF₅ | Monomeric (Trigonal Bipyramidal) | Monomeric | Monomeric wikidoc.orgwikipedia.org | Small atomic size of As limits coordination number. wikidoc.orgwikipedia.org |

| SbF₅ | Monomeric (Trigonal Bipyramidal) wikidoc.orgwikipedia.org | Polymeric ([SbF₄(μ-F)₂]n) wikidoc.orgwikipedia.org | Tetrameric ([SbF₄(μ-F)]₄) wikidoc.orgwikipedia.org | Larger atomic size of Sb allows for octahedral coordination. wikidoc.org |

| BiF₅ | Not specified | Not specified | Polymeric wikidoc.orgwikipedia.org | Larger atomic size of Bi favors polymeric chains with bridging fluorines. rsc.org |

Advanced Spectroscopic Probes for Structural Analysis

¹⁹F NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound in solution. Early ¹⁹F NMR studies provided the first evidence for the polymeric nature of SbF₅ in the liquid state, showing the presence of cis-fluorine bridged polymers. aip.org The spectra of SbF₅ in inert solvents are complex due to magnetic non-equivalence between the different fluorine environments in the polymeric chains. cdnsciencepub.comresearchgate.netresearchgate.net The fine structure can be explained by considering these magnetic non-equivalences and various spin-spin coupling constants between fluorine nuclei. cdnsciencepub.comcdnsciencepub.com

¹⁹F NMR is also instrumental in identifying the various polyanionic species that form in solution, such as [Sb₂F₁₁]⁻, [Sb₃F₁₆]⁻, and [Sb₄F₂₁]⁻, when SbF₅ is dissolved in the presence of a fluoride source. cdnsciencepub.comresearchgate.net Each of these anions has a characteristic ¹⁹F NMR spectrum. For example, the [Sb₃F₁₆]⁻ anion exhibits a spectrum consistent with a cis-fluorine bridged structure. cdnsciencepub.com

Furthermore, quantitative NMR (qNMR) techniques, particularly ¹⁹F NMR, can be employed for the purity assessment of SbF₅. researchgate.net This method allows for the identification and quantification of impurities, such as HF and the [SbF₆]⁻ anion, which can be present in commercial or synthesized samples. researchgate.net The direct proportionality between the integral of an NMR signal and the concentration of the corresponding nucleus makes qNMR a precise analytical method. emerypharma.com

Table 2: Representative ¹⁹F NMR Chemical Shifts for Antimony Fluoride Species

| Species | Fluorine Environment | Approximate Chemical Shift (ppm vs. CFCl₃) | Reference |

|---|---|---|---|

| (SbF₅)n polymer | F₁ (bridging) | Variable | cdnsciencepub.comcdnsciencepub.com |

| F₂/F₄ (cis to bridge) | ~ -108 | ||

| F₃ (trans to bridge) | ~ -135 | ||

| [Sb₂F₁₁]⁻ | Bridging F | ~ -130 | cdnsciencepub.com |

| [Sb₂F₁₁]⁻ | Terminal F | ~ -110 | |

| [SbF₆]⁻ | Octahedral F | ~ -109 | researchgate.net |

Vibrational spectroscopy provides critical insights into the structure of SbF₅ in different states. In the gas phase, the Raman spectrum of SbF₅ changes with temperature, showing the dissociation of polymeric species into trigonal bipyramidal monomers at higher temperatures. aip.orgaip.org The spectrum of the monomer is consistent with a D₃h symmetry. aip.org

The infrared and Raman spectra of liquid and solid SbF₅ are more complex and are interpreted in terms of the cis-fluorine bridged polymeric and tetrameric structures, respectively. aip.orgcdnsciencepub.com These spectra show characteristic bands corresponding to the vibrations of the Sb-F bonds in different environments (terminal vs. bridging) and the lattice modes of the crystalline solid. For instance, the Raman spectrum of crystalline SbF₅ shows bands that can be assigned to the vibrations of the [SbF₄(μ-F)]₄ tetramer. cdnsciencepub.com

Vibrational spectroscopy is also essential for characterizing adducts of SbF₅. For example, the formation of the nitronium salt NO₂⁺SbF₆⁻ from the reaction of NO₂F and SbF₅ is confirmed by the appearance of a strong band around 2360 cm⁻¹ in the infrared spectrum, characteristic of the NO₂⁺ ion, and bands consistent with the [SbF₆]⁻ anion. aip.orgworldscientific.comaip.orgworldscientific.com Similarly, the Raman spectra of adducts with other metal pentafluorides, like NbF₅ and BiF₅, provide evidence for the formation of mixed-metal, fluorine-bridged polymers and oligomers. rsc.orgcdnsciencepub.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) for SbF₅ and Related Species

| Species | Phase/Medium | Vibrational Mode | Raman (cm⁻¹) | Infrared (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| SbF₅ monomer | Gas (High Temp) | Stretching | ~700-800 region | - | aip.orgaip.org |

| (SbF₅)n polymer | Liquid | Sb-F stretch (terminal) | ~700-750 | ~700-750 | aip.org |

| (SbF₅)n polymer | Liquid | Sb-F-Sb bridge | ~400-600 | ~400-600 | aip.org |

| [SbF₆]⁻ | Solution/Solid | ν₁ (A₁g) | ~665 | Inactive | researchgate.netrsc.org |

| [SbF₆]⁻ | Solution/Solid | ν₃ (F₁u) | Inactive | ~650-670 | rsc.org |

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of this compound and its compounds. Single-crystal X-ray crystallography has unequivocally established the tetrameric nature of solid SbF₅, revealing the formula [SbF₄(μ-F)]₄. rsc.orgrsc.org These studies provided precise measurements of bond lengths and angles, including the distinct Sb-F-Sb bridge angles of 141° and 170°, and the different lengths of bridging (2.02 Å) and terminal (1.82 Å) Sb-F bonds. rsc.orgrsc.orgwikidoc.orgwikipedia.org

Crystallography has also been crucial in elucidating the structures of numerous adducts and salts of SbF₅. For example, the structure of the 1:1 adduct with antimony trifluoride, SbF₃·SbF₅, was shown to be composed of [Sb₂F₄]²⁺ cations and [SbF₆]⁻ anions, which form an infinite three-dimensional polymer through further Sb-F contacts. rsc.org Similarly, the structures of adducts with bismuth pentafluoride, such as BiF₅(SbF₅)₂, have been shown to be isomorphous with tetrameric (NbF₅)₄, consisting of disordered arrangements of the different metal fluoride units. rsc.org The crystal structure of the adduct with sulfur dioxide, SbF₅·SO₂, has also been determined, showing it crystallizes in the monoclinic system. researchgate.net

Table 4: Crystallographic Data for Solid this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c or B2₁/m | researchgate.netrsc.org |

| Molecular Formula in Solid | [SbF₄(μ-F)]₄ | rsc.orgrsc.orgwikidoc.orgwikipedia.org |

| Sb-F-Sb Bridge Angle 1 | 141° | rsc.orgrsc.org |

| Sb-F-Sb Bridge Angle 2 | 170° | rsc.orgrsc.org |

| Bridging Sb-F Bond Length | ~2.02 Å | wikidoc.orgwikipedia.org |

| Terminal Sb-F Bond Length | ~1.82 Å | wikidoc.orgwikipedia.org |

¹²¹Sb Mössbauer spectroscopy is a sensitive technique for probing the electronic environment of the antimony nucleus, providing information about its oxidation state, s-electron density, and the symmetry of the electric field gradient at the nucleus. This technique has been applied to a wide range of inorganic antimony compounds, including various fluorides and their adducts. mcmaster.caacs.orgacs.org

For antimony(V) compounds like SbF₅ and its derivatives, the isomer shift (δ) is a key parameter. The isomer shift values for Sb(V) fluoro-compounds are typically positive relative to an InSb standard. acs.orgacs.org The magnitude of the isomer shift can provide insights into the covalency and nature of the Sb-F bonds. The quadrupole splitting (e²qQ), which arises from the interaction of the nuclear quadrupole moment with the electric field gradient, gives information about the symmetry of the antimony coordination sphere. For a perfectly octahedral environment, such as in the [SbF₆]⁻ anion, the electric field gradient is zero, resulting in a single, unsplit resonance line. acs.orgacs.org Distortions from octahedral symmetry, as found in the polymeric structures of SbF₅ or in lower-symmetry adducts, lead to a non-zero quadrupole splitting. This makes ¹²¹Sb Mössbauer spectroscopy a valuable tool for distinguishing between different structural motifs and assessing the degree of distortion in the antimony coordination environment. rsc.orgrsc.org

Table 5: Representative ¹²¹Sb Mössbauer Parameters for Antimony(V) Fluoride Compounds

| Compound/Species | Isomer Shift (δ) (mm/s vs. InSb) | Quadrupole Splitting (e²qQ) (mm/s) | Inferred Environment | Reference |

|---|---|---|---|---|

| [SbCl₆]⁻ salt | ~5.7 | ~0 | Symmetric octahedral Sb(V) | acs.orgacs.org |

| Sb(V)-C bonded compound | ~5.3 | ~10 | Distorted Sb(V) environment with Sb-C bond | acs.orgacs.org |

| KSbF₆ | Positive | Small/Zero | Symmetric [SbF₆]⁻ anion | cdnsciencepub.com |

| CsSb₂F₁₁ | Positive | Non-zero | Distorted Sb(V) in [Sb₂F₁₁]⁻ anion | cdnsciencepub.com |

Theoretical and Computational Chemistry Investigations of Antimony Pentafluoride Systems

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of antimony pentafluoride (SbF₅) in the condensed phase, providing insights into its structure, dynamics, and intermolecular interactions. These simulations model the system at an atomistic level, allowing for the study of complex phenomena that are often difficult to probe experimentally.

Ab initio molecular dynamics simulations have been employed to study the structure of liquid SbF₅. aip.org These simulations have confirmed the strong tendency of SbF₅ molecules to oligomerize, a process that occurs via a barrierless, diffusion-limited mechanism. aip.org This oligomerization happens through the formation of cis-fluorine chains, a characteristic feature of liquid this compound that was previously suggested by early NMR studies. aip.orgresearchgate.net The simulations reveal a highly ionic character for the Sb-F bond. aip.orgresearchgate.net

Force fields for classical MD simulations of liquid SbF₅ have been developed based on quantum chemical calculations, specifically Density Functional Theory (DFT). tandfonline.com In one such study, a simple six-site intermolecular potential function was derived to reproduce the interaction energies calculated by DFT for SbF₅ dimers. tandfonline.com These force field parameters were then used in MD simulations to calculate various properties of the liquid at 1 atm. tandfonline.com The simulations were conducted on a system of 1000 SbF₅ molecules using the NPT ensemble, which keeps the number of particles, pressure, and temperature constant. tandfonline.com

The results from these MD simulations show good agreement with experimental data for properties such as density and heat capacity. tandfonline.com The simulations also provide detailed structural information in the form of radial distribution functions (RDFs). tandfonline.com For instance, neutron and high-energy X-ray diffraction studies, complemented by Empirical Potential Structure Refinement modeling, have shown that in the liquid state, each antimony atom is coordinated to six fluorine atoms. researchgate.net These consist of four non-bridging fluorine atoms at a distance of approximately 1.86 Å and two bridging fluorine atoms at about 2.03 Å. researchgate.net The X-ray data also indicate an antimony-antimony distance of 3.93 Å, which supports the model of linked oligomers. researchgate.net

MD simulations have also been crucial in studying SbF₅ in superacid systems. For example, first-principles MD simulations have been used to investigate solutions of SbF₅ in hydrogen fluoride (B91410) (HF). acs.org These simulations show that in a 50% SbF₅/HF solution, the SbF₅ units tend to form anions like SbF₆⁻ and Sb₂F₁₁⁻. acs.org The simulations provide a detailed picture of the coordination environment and the formation of these complex ions. acs.org

Table 1: Selected Parameters for Molecular Dynamics Simulation of Liquid SbF₅

| Parameter | Value | Reference |

|---|---|---|

| Ensemble | NPT | tandfonline.com |

| Number of Atoms | 1000 | tandfonline.com |

| Number of Time Steps | 50,000 | tandfonline.com |

| Time Step Size | 0.001 ps | tandfonline.com |

| Cutoff Distance | 2.5 σ | tandfonline.com |

Table 2: Comparison of Simulated and Experimental Properties of Liquid SbF₅

| Property | MD Simulation Value | Experimental Value | Reference |

|---|---|---|---|

| Density | Good agreement | (Not specified in snippet) | tandfonline.com |

| Heat Capacity | Good agreement | (Not specified in snippet) | tandfonline.com |

Evaluation and Application of Advanced Computational Methodologies in this compound Chemistry

The study of this compound systems necessitates the use and evaluation of advanced computational methodologies to accurately describe its complex chemical nature, particularly its strong Lewis acidity and the intricate interactions in its condensed phases.

A key application of advanced computational methods is the development of accurate force fields for classical molecular dynamics simulations. As mentioned previously, Density Functional Theory (DFT) calculations are used to derive the parameters for these force fields. tandfonline.com This process involves fitting the parameters of an intermolecular potential function, such as the Lennard-Jones potential, to reproduce the interaction energies of SbF₅ dimers as calculated by DFT. tandfonline.com The reliability of this approach is validated by the good agreement between the properties calculated from the subsequent MD simulations and experimental data. tandfonline.com For the DFT calculations of SbF₅ dimers, the LANL2DZ basis set with an effective core potential (ECP) was used for the antimony atom. tandfonline.com

First-principles molecular dynamics, which combines DFT with molecular dynamics, represents a more advanced computational approach. This method, often implemented within the Car-Parrinello (CPMD) scheme, allows for the simulation of the system's dynamics while treating the electronic structure quantum mechanically. acs.org This is particularly important for studying reactive systems, such as SbF₅ in superacidic media. In a study of the formyl cation in an SbF₅/HF superacid, the HCTH functional was tested and compared with the BLYP functional and MP2/AUG-cc-pVTZ level of theory for gas-phase calculations of the species involved. acs.org The electronic wave functions were expanded in a plane-wave basis set with an energy cutoff of 70 Ry. acs.org

The analysis of the chemical bonding in SbF₅ systems also benefits from advanced computational techniques. For instance, Wannier localized orbital functions have been used to analyze the nature of the chemical bond in liquid SbF₅ from the results of ab initio MD simulations. aip.org This analysis confirmed the highly ionic character of the Sb-F bond. aip.org

Furthermore, computational studies are essential for interpreting experimental data. For example, DFT calculations can be used to predict vibrational spectra (Raman and IR), which can then be compared to experimental spectra to identify the species present in a sample. Similarly, NMR chemical shifts and coupling constants can be calculated to help in the assignment of complex NMR spectra of SbF₅ and its polyanions, such as Sb₃F₁₆⁻ and Sb₄F₂₁⁻. cdnsciencepub.com

Table 3: Computational Methods and Basis Sets Used in SbF₅ Studies

| Computational Method | Application | Basis Set/Details | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Force Field Derivation | LANL2DZ (for Sb) | tandfonline.com |

| First-Principles Molecular Dynamics (CPMD) | Simulation of Superacid Solution | HCTH functional, 70 Ry cutoff | acs.org |

| Møller–Plesset Perturbation Theory (MP2) | Comparison with DFT | AUG-cc-pVTZ | acs.org |

Reaction Mechanisms and Reactivity Studies Involving Antimony Pentafluoride

Fundamental Fluorination Mechanisms Induced by Antimony Pentafluoride

This compound is a versatile fluorinating agent, capable of introducing fluorine atoms into organic molecules through several distinct mechanistic pathways. These mechanisms are largely dictated by the nature of the substrate and the reaction conditions employed.

One of the most well-established applications of this compound is in halogen-exchange (halex) reactions, where it effectively replaces chlorine or bromine atoms in organic compounds with fluorine. thieme-connect.dethieme-connect.de This process is a cornerstone of organofluorine synthesis, providing a reliable method for the preparation of a wide array of fluorinated molecules. This compound is recognized as the most potent halogen-exchange fluorinating agent among the antimony fluorides. thieme-connect.de

The Swarts reaction, a classic method for the synthesis of alkyl fluorides, often utilizes antimony trifluoride (SbF₃) in the presence of a catalytic amount of an antimony(V) salt, such as antimony pentachloride (SbCl₅) or this compound (SbF₅). askfilo.com The role of the Sb(V) species is to facilitate the fluoride (B91410) transfer from SbF₃ to the organic substrate.

The reactivity of different types of halogenated carbons towards fluorination with antimony fluorides follows a general trend. Trihalomethyl (CX₃) groups are the most reactive and are readily converted to difluorohalomethyl (CX₂F) or monofluorodihalomethyl (CXF₂) groups, and in some cases, trifluoromethyl (CF₃) groups. Dihalomethyl (CHX₂) groups can be converted to monofluoro-halomethyl (CHXF) groups, though the replacement of both halogens is less common. Monohalomethyl (CH₂X) and halomethylidyne (CHX) groups are generally inert under these conditions. thieme-connect.de

The fluorination of hexachlorobenzene (B1673134) with this compound serves as a notable example of this type of reaction. acs.org Furthermore, this compound can be used in conjunction with anhydrous hydrogen fluoride (HF), where HF acts as the primary fluorine source and the antimony halide serves as a catalyst to regenerate the active fluorinating species. thieme-connect.de

Table 1: Examples of Halogen-Exchange Reactions with this compound-Based Systems

| Substrate | Reagent(s) | Product(s) | Yield (%) | Reference |

| CBrCl₂CHBrCl | HF, SbF₃ | CF₃CHBrCl | 42 | thieme-connect.de |

| CBrCl₂CH₂Br | HF, SbF₃, SbCl₃ | CF₃CH₂Br | 85 | thieme-connect.de |

| CCl₃FCClFCClFCCl₂F | HF, SbCl₅ | CClF₂CClFCClFCClF₂ | 80 | thieme-connect.de |

| CH₃CHBrCH₂CBrF | HF, SbCl₅ | CH₃CHBrCH₂CF₃ | 50 | thieme-connect.de |

This compound is also capable of adding fluorine across unsaturated systems, such as carbon-carbon double bonds and aromatic rings. nih.govresearchgate.net This reactivity allows for the synthesis of saturated and partially saturated fluorinated compounds from unsaturated precursors. The process typically involves the electrophilic attack of a fluorine species, facilitated by the strong Lewis acidity of SbF₅, onto the electron-rich double bond or aromatic system.

The reaction of this compound with alkenes can lead to the formation of vicinal difluorides or other fluorinated alkanes, depending on the reaction conditions and the structure of the starting alkene. Similarly, the fluorination of aromatic rings with this compound can result in the formation of polyfluorinated cyclohexanes or cyclohexenes, effectively saturating the aromatic system. researchgate.net For instance, the reaction of octafluoronaphthalene with four equivalents of this compound upon gradual heating leads to the formation of perfluoro-1,2,3,4-tetrahydronaphthalene in 77% yield. thieme-connect.de

This compound is a potent oxidizing agent, a property that is significantly enhanced in the presence of elemental fluorine. wikipedia.orgsmolecule.com This combination can achieve remarkable oxidative fluorination reactions, including the oxidation of molecular oxygen. In a groundbreaking reaction, the mixture of this compound and fluorine was shown to oxidize oxygen to form the dioxygenyl cation, [O₂]⁺, as the hexafluoroantimonate salt: wikipedia.org

2 SbF₅ + F₂ + 2 O₂ → 2 [O₂]⁺[SbF₆]⁻

This reaction highlights the extraordinary oxidizing power of the SbF₅/F₂ system, as oxygen itself is a strong oxidizing agent. wikipedia.org The driving force for this reaction is the high affinity of SbF₅ for the fluoride ion (F⁻), which stabilizes the resulting hexafluoroantimonate anion ([SbF₆]⁻). wikipedia.org

Beyond this exceptional case, this compound's oxidative power is evident in its reactions with various reducing agents. For example, elemental phosphorus spontaneously burns upon contact with SbF₅. smolecule.com In the context of organic chemistry, oxidative fluorination can involve the removal of electrons from a substrate concurrent with the addition of fluorine atoms.

Electrophilic Activation and Transformation of Organic Substrates

The extreme Lewis acidity of this compound is the cornerstone of its ability to activate organic substrates toward electrophilic transformations. This is most prominently demonstrated in the formation of superacidic media, which are capable of protonating even the weakest of bases, including alkanes.

This compound is a key component in the formulation of the strongest known superacids, such as fluoroantimonic acid (a mixture of HF and SbF₅) and Magic Acid (a mixture of HSO₃F and SbF₅). wikipedia.orgpatsnap.comacs.org These superacid systems exhibit acidities millions to billions of times greater than that of 100% sulfuric acid. societechimiquedefrance.fr

The exceptional acidity of these media stems from the ability of SbF₅ to sequester the fluoride anion (F⁻) from the Brønsted acid (HF or HSO₃F), thereby generating a highly reactive protonating species and a very stable, weakly coordinating counteranion ([SbF₆]⁻ or [Sb₂F₁₁]⁻). societechimiquedefrance.frstackexchange.com

In these superacidic environments, stable, long-lived carbocations can be generated from a variety of organic precursors, including alcohols, alkenes, and even alkanes. patsnap.comacs.orgwikipedia.org The generation of carbocations from alkanes, which are typically unreactive, proceeds through the abstraction of a hydride ion (H⁻) or by protonation of a C-H or C-C single bond. wikipedia.orgiupac.org For example, isobutane (B21531) and neopentane (B1206597) react with HF/SbF₅ to form the stable tert-butyl cation. wikipedia.org

The stability of the resulting carbocations is influenced by several factors, including the number of adjacent alkyl groups (tertiary > secondary > primary), the potential for resonance delocalization, and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com The superacidic medium provides an environment where these highly electrophilic species can be generated and observed using spectroscopic techniques such as NMR. acs.org

Table 2: Generation of Carbocations in Superacidic Media Containing this compound

| Precursor | Superacid System | Generated Carbocation | Reference |

| Isobutane ((CH₃)₃CH) | HF/SbF₅ | tert-Butyl cation ((CH₃)₃C⁺) | wikipedia.org |

| Neopentane ((CH₃)₄C) | HF/SbF₅ | tert-Butyl cation ((CH₃)₃C⁺) | wikipedia.org |

| Paraffin (B1166041) wax | HSO₃F/SbF₅ (Magic Acid) | tert-Butyl cation ((CH₃)₃C⁺) | acs.org |

The interaction of this compound with perfluorinated and polyfluorinated aromatic compounds can induce significant skeletal rearrangements. These transformations are often driven by the formation of cationic intermediates in the highly electrophilic environment created by SbF₅.

An illustrative example is the transformation of octafluoronaphthalene when heated with this compound. This reaction results in the formation of perfluoro-1,2,3,4-tetrahydronaphthalene, indicating not only the addition of fluorine but also a rearrangement of the carbon skeleton. thieme-connect.de Such rearrangements are likely to proceed through carbocationic intermediates, which can undergo Wagner-Meerwein or other types of shifts to achieve a more stable configuration before being quenched by a fluoride ion. The specific pathways and mechanisms for these rearrangements are complex and depend on the substrate structure and reaction conditions.

Interplay with Other Reactive Chemical Species

This compound's potent Lewis acidity is most evident in its reactions with a wide array of inorganic and organic bases, leading to the formation of stable complexes.

Inorganic Bases: SbF₅ reacts readily with sources of fluoride ions (F⁻), such as hydrogen fluoride, to form the exceptionally stable hexafluoroantimonate anion ([SbF₆]⁻) wikipedia.org. This anion is the conjugate base of the superacid, fluoroantimonic acid wikipedia.org. The reaction is as follows:

SbF₅ + F⁻ → [SbF₆]⁻

Even the weakly basic [SbF₆]⁻ can react with additional SbF₅ to form the [Sb₂F₁₁]⁻ anion wikipedia.org. Furthermore, SbF₅ forms complexes with other weak inorganic bases. For instance, its interaction with sulfuryl chlorofluoride (SO₂ClF) has been investigated using fluorine-19 nuclear magnetic resonance spectroscopy acs.org. It also reacts with xenon difluoride (XeF₂) in the presence of a strong fluoride acceptor like liquid this compound to form the XeF⁺ cation wikipedia.org.

Organic Bases: The interaction of this compound with organic bases has been a subject of study. For example, 1:1 addition compounds are formed with di- and trialkyl(aryl)-acetyl fluorides. Infrared spectra of these complexes indicate a prevalence of the ionic oxocarbonium structure (RCO⁺[SbF₆]⁻) in the crystalline state researchgate.net. This demonstrates the ability of SbF₅ to completely abstract a fluoride ion from the organic molecule.

Antimony can form mixed pentahalides, which exhibit interesting reactivity. While the direct synthesis and isolation of discrete mixed pentahalides like SbClₓF₅₋ₓ can be challenging, their formation as intermediates or in adducts is known.

This compound itself is prepared by the reaction of antimony pentachloride (SbCl₅) with anhydrous hydrogen fluoride wikipedia.org. This reaction proceeds through a series of mixed chlorofluoride intermediates.

SbCl₅ + 5 HF → SbF₅ + 5 HCl

Furthermore, adducts between different antimony halides have been reported. For example, the reaction of antimony trifluoride (SbF₃) with this compound in liquid sulfur dioxide yields the adduct SbF₃·SbF₅ researchgate.net. The structure and bonding in these types of complexes are of significant interest in understanding the fundamental chemistry of antimony. The reactivity of these mixed halides is often dominated by the strong Lewis acidity of the antimony center, making them effective catalysts in various organic transformations researchgate.net.

Catalytic Reaction Pathways and Detailed Mechanistic Insights

The exceptional Lewis acidity of this compound makes it a powerful catalyst, often as a component of superacid systems, in a variety of organic reactions, including cyclizations and polymerizations.

Cyclization Reactions: As a potent Lewis acid, SbF₅ can initiate cyclization reactions by activating a substrate towards intramolecular nucleophilic attack. This is typically achieved through the abstraction of a halide ion or the coordination to a Lewis basic site in the molecule, which generates a reactive cationic intermediate. This intermediate then undergoes cyclization. For example, in Friedel-Crafts type reactions, SbF₅ can be used to promote the cyclization of aromatic compounds researchgate.net. The mechanism involves the generation of a carbocation which then attacks the aromatic ring, followed by rearomatization.

A general mechanistic pathway for a Lewis acid-catalyzed cyclization can be illustrated as:

Activation: The substrate complexes with SbF₅, generating a highly electrophilic species.

Cyclization: The intramolecular nucleophilic part of the molecule attacks the electrophilic center, forming a cyclic intermediate.

Product Formation: The cyclic intermediate is then converted to the final product, often with the regeneration of the catalyst or formation of a stable salt.

Polymerization Reactions: this compound is also employed as a catalyst in cationic polymerization. It can initiate the polymerization of alkenes and other monomers by generating a carbocation that can then propagate by adding to successive monomer units.

For instance, in the polymerization of 2-azido-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose (2-ABG), this compound has been shown to produce oligomers, whereas other Lewis acids like PF₅ were ineffective taylorandfrancis.com. The proposed mechanism involves the formation of a carbocation at the anomeric center, which then adds to the oxygen of another monomer unit. The decreased polymerizability in the presence of the azido group is attributed to the complexation of the Lewis acid with the azido group, which deactivates the catalyst taylorandfrancis.com.

The initiation step in a generic cationic polymerization catalyzed by SbF₅ can be represented as:

Monomer + SbF₅ → [Monomer]⁺[SbF₆]⁻

This initiating cation then reacts with another monomer molecule to start the propagation of the polymer chain.

Antimony Pentafluoride in Superacid Chemistry and Protonation Studies

Genesis and Acidity of Fluoroantimonic Acid (HF/SbF₅ System)

Fluoroantimonic acid is a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride. echemi.com The remarkable acidity of this system stems from the strong interaction between the Brønsted acid (HF) and the Lewis acid (SbF₅). In this partnership, SbF₅ abstracts a fluoride ion (F⁻) from HF, leading to the formation of the highly stable hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton (H⁺), which is then solvated by excess HF. libretexts.org This process significantly shifts the autoionization equilibrium of HF, resulting in a tremendous increase in the concentration of protonating species. societechimiquedefrance.fr

The reaction can be represented by the following equilibrium:

SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻

The speciation within the HF/SbF₅ system is complex and dependent on the ratio of its components. Spectroscopic studies have identified various species, including the fluoronium ion ([H₂F]⁺), and larger polyatomic anions such as [Sb₂F₁₁]⁻ and [Sb₃F₁₆]⁻, particularly at higher concentrations of SbF₅. societechimiquedefrance.fr The formation of these larger, even more stable anions further enhances the acidity of the system.

The extraordinary acidity of fluoroantimonic acid enables it to protonate even extremely weak bases, including substances not traditionally considered bases, such as hydrocarbons. wikiwand.com The active protonating agent is the solvated proton, which readily transfers to organic molecules. The stability of the resulting conjugate base, the hexafluoroantimonate anion, is a key factor in the system's immense protonating power. libretexts.org Because the SbF₆⁻ anion is a very weak nucleophile and an exceptionally weak base, the proton it relinquishes is effectively "naked" and highly reactive. libretexts.org

This extreme acidity allows for the generation of a variety of carbocations and other onium ions in solution, which can then be studied using spectroscopic techniques like NMR. acs.org For instance, mixing paraffins with the superacid leads to the cleavage of C-H and C-C bonds and the formation of stable tert-butyl cations. acs.orgreddit.com

The acidity of superacids is measured using the Hammett acidity function (H₀), as the conventional pH scale is inadequate for such highly concentrated and non-aqueous systems. The H₀ scale is a logarithmic measure of acidity, with more negative values indicating stronger acidity. societechimiquedefrance.fr Pure sulfuric acid, the benchmark for defining a superacid, has an H₀ of -12. societechimiquedefrance.fr

The Hammett acidity of the HF/SbF₅ system is highly dependent on the concentration of SbF₅. Even small amounts of this compound cause a dramatic increase in acidity. For example, a solution with just 5 mol% SbF₅ in HF has an H₀ value close to -21. societechimiquedefrance.fr As the concentration of SbF₅ increases, the acidity continues to rise, with a 1:1 molar mixture of HF and SbF₅ having an estimated H₀ value as low as -28. libretexts.orgpatsnap.com Some sources report values as negative as -31.3. wikiwand.comprezi.com The significance of these values lies in their quantification of the superacid's immense protonating capability, which is many orders of magnitude greater than that of 100% sulfuric acid. wikiwand.com

| SbF₅ Concentration (mol%) | Hammett Acidity Function (H₀) |

|---|---|

| 0 | -15.1 (Pure HF) |

| 5 | ~ -21 |

| 25 | ~ -21 (in HSO₃F) |

| 50 (1:1 molar ratio) | ~ -28 |

Advanced Applications in Highly Acidic Media

The extreme acidity of this compound-based superacids opens up avenues for chemical transformations that are not possible with conventional acids. These systems can activate even the most inert of chemical bonds and facilitate complex organic reactions.

While the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, superacid systems containing SbF₅ can promote its activation. This is often achieved through the formation of highly electrophilic species that can attack the C-F bond. Research in this area is ongoing, with various transition-metal-free approaches being explored for C-F bond activation and functionalization.

Similarly, sulfur-fluorine (S-F) bonds can be activated in superacidic media. The strong Lewis acidity of SbF₅ can assist in the cleavage of these bonds, facilitating further reactions.

One of the hallmark capabilities of this compound-based superacids is their ability to protonate saturated hydrocarbons. wikipedia.org This leads to the formation of highly reactive pentacoordinate carbocations (carbonium ions), which can then undergo a variety of transformations. wikiwand.com For example, at 140°C, a mixture of fluorosulfuric acid and this compound can convert methane into the tertiary-butyl carbocation. libretexts.org

These superacids are also powerful catalysts for a range of complex organic transformations, including:

Isomerization: Straight-chain alkanes can be isomerized into more branched, higher-octane isomers. libretexts.orgsocietechimiquedefrance.fr This is of significant interest in the petroleum industry for improving the quality of gasoline. echemi.com

Alkylation and Acylation: The generation of carbocations in superacidic media facilitates their reaction with other organic molecules in alkylation and acylation reactions. echemi.compatsnap.com

Polymerization: Fluoroantimonic acid can act as a catalyst in polymerization processes. echemi.com

Formation of Stable Carbocations: These superacids are instrumental in preparing and stabilizing carbocations, allowing for detailed study of their structure and reactivity. acs.orgwikipedia.org

Solid Superacid Catalysis: this compound Intercalated Graphite (B72142)

To overcome the handling and separation challenges associated with liquid superacids, researchers have developed solid superacid catalysts. One such example is this compound intercalated into the layers of graphite. rsc.orgresearchgate.net This material is created by heating graphite with SbF₅, resulting in a product that is more resistant to hydrolysis and easier to handle. rsc.org

These intercalated compounds have shown significant catalytic activity. For instance, first-stage this compound intercalated graphite is an efficient and mild catalyst for the isomerization of cyclic and bicyclic saturated hydrocarbons at or below room temperature. rsc.org This solid superacid selectively produces the most thermodynamically stable isomer. The use of such solid catalysts offers advantages in terms of ease of separation from the reaction mixture, potential for continuous operation, and catalyst regeneration.

Isomerization and Cracking Reactions of Hydrocarbons

This compound (SbF₅) is a cornerstone in the formulation of superacids, which are pivotal in the isomerization and cracking of hydrocarbons. Superacids, such as "Magic Acid" (a mixture of fluorosulfuric acid, HSO₃F, and SbF₅) and fluoroantimonic acid (a mixture of hydrogen fluoride, HF, and SbF₅), possess an extraordinary ability to protonate even the weakest bases, including saturated hydrocarbons. wikipedia.orglibretexts.orgpatsnap.com This initiates a series of transformations that are of significant industrial interest, particularly in petroleum refining for producing high-octane gasoline. societechimiquedefrance.fr

The process begins with the protonation of an alkane, which leads to the formation of a highly unstable, pentacoordinated carbocation known as a carbonium ion (e.g., CH₅⁺ from methane). libretexts.orgsocietechimiquedefrance.fr This species can then lose a molecule of hydrogen to form a more stable, trivalent carbenium ion (e.g., CH₃⁺). libretexts.org These carbenium ions are key intermediates that drive isomerization and cracking reactions. acs.org In these superacidic environments, the long-chain alkanes found in paraffin (B1166041) wax can be readily cleaved and isomerized to form stable tertiary carbocations, such as the tert-butyl cation. acs.org

The mechanism of these transformations is complex and can involve several pathways. It is widely accepted that isomerization can proceed through classical alkyl and hydride shifts (Type A rearrangements) or via non-classical protonated cyclopropane (PCP) intermediates (Type B rearrangements), the latter being relevant for n-alkanes larger than n-butane. researchgate.net The extreme acidity of SbF₅-based systems facilitates these rearrangements, allowing for the conversion of straight-chain alkanes into their more valuable branched isomers. societechimiquedefrance.fr

A kinetic study of the isomerization of 2-methylpentane catalyzed by liquid HF-SbF₅ revealed a stepwise reaction process. The reaction proceeds through distinct stages, each with a different rate, ultimately approaching a thermodynamic equilibrium of various hexane isomers. researchgate.net

| Reaction Stage | Transformation | Rate Constant (s⁻¹ · (mol hexane)⁻¹ · (mol SbF₅)⁻¹) |

|---|---|---|

| 1 | 2-Methylpentane → 3-Methylpentane | 0.42 |

| 2 | 2-/3-Methylpentane mixture → 2,3-Dimethylbutane | 0.030 |

| 3 | Equilibrium mixture → n-Hexane | 0.00015 |

| 4 | Equilibrium mixture → Neohexane | 0.0007 |

The cracking of hydrocarbons in superacids also proceeds via carbocation intermediates. For instance, protonated mesityl oxide can undergo cracking to produce an acetyl cation and isobutene. researchgate.net The isobutene fragment can then react further to form other products, depending on the specific superacid system and reaction conditions. researchgate.net The role of SbF₅ is not limited to enhancing Brønsted acidity; it has been suggested that SbF₅ itself can act as an oxidant to generate carbocations from alkanes through hydride abstraction, offering an alternative mechanism to direct protonation. iupac.org

Development of Heterogeneous Superacidic Catalysis

While liquid superacids like HF-SbF₅ are highly effective, their industrial application is hampered by issues such as high corrosivity, difficulty in separation from reaction products, and environmental concerns. sapub.org This has driven the development of heterogeneous (solid) superacid catalysts, where the active superacidic sites are immobilized on a solid support. This compound has been a key component in the formulation of these solid catalysts. taylorandfrancis.com

The goal is to create a material that retains the high catalytic activity of a liquid superacid while offering the practical advantages of a solid catalyst, such as easy separation, reusability, and reduced environmental impact. sapub.org Various materials have been explored as supports for SbF₅-based superacids, including:

Fluorinated alumina societechimiquedefrance.fr

Graphite and fluorinated graphite societechimiquedefrance.frtaylorandfrancis.com

Fluorinated resins, such as perfluorinated sulfonic acid resins (e.g., Nafion-H) societechimiquedefrance.frtaylorandfrancis.com

When immobilized on these supports, HF-SbF₅ and HSO₃F-SbF₅ have demonstrated the ability to isomerize straight-chain alkanes like n-hexane and n-heptane at relatively low temperatures (as low as 70°C). societechimiquedefrance.fr One notable example is the use of this compound intercalated in graphite. This solid catalyst has been shown to be mild and efficient for the isomerization of cyclic and bicyclic saturated hydrocarbons at or below room temperature, selectively yielding the most thermodynamically stable isomer. rsc.org

Despite these successes, the development of solid superacids based on SbF₅ has faced significant challenges. A primary issue is the deactivation of the catalyst over time. societechimiquedefrance.fr Another major problem is the leaching of the active species (SbF₅) from the support material into the reaction medium, which not only reduces the catalyst's lifespan but also contaminates the product. societechimiquedefrance.fr These issues of deactivation and leaching have so far limited the widespread industrial applicability of these materials. societechimiquedefrance.fr

Research continues to focus on creating more stable and robust solid superacid catalysts. The development of environmentally benign solid superacids is considered a crucial step toward greener chemical processes in the hydrocarbon industry. sapub.orgtaylorandfrancis.com

| Support Material | Example Application | Reported Advantages | Challenges |

|---|---|---|---|

| Graphite | Isomerization of cyclic and bicyclic hydrocarbons | Mild, efficient, low-temperature activity | Potential for leaching |

| Fluorinated Alumina | Isomerization of n-hexane and n-heptane | Solid, reusable catalyst | Deactivation, leaching |

| Perfluorinated Resins (e.g., Nafion-H) | General hydrocarbon transformations | High acidity, solid support | Deactivation, leaching |

Complexation Chemistry and Adduct Formation of Antimony Pentafluoride

Formation of Fluoroantimonate Anions

The exceptional fluoride (B91410) ion affinity of antimony pentafluoride is a cornerstone of its chemistry. This property leads to the formation of various anionic species, the most fundamental of which is the hexafluoroantimonate ion.

This compound readily reacts with sources of fluoride ions, such as hydrogen fluoride, to form the highly stable hexafluoroantimonate anion, [SbF₆]⁻. wikipedia.org This anion is the conjugate base of the superacid, fluoroantimonic acid. wikipedia.org The formation of [SbF₆]⁻ is a result of SbF₅'s exceptional Lewis acidity towards fluoride. wikipedia.org

The [SbF₆]⁻ anion is classified as a weakly coordinating anion (WCA). wikipedia.orguni-freiburg.de This means it interacts weakly with cations, making it an ideal counterion for studying highly reactive, electrophilic cations. wikipedia.orgwikipedia.org The properties of a WCA include low nucleophilicity and basicity, high stability towards oxidation, and the delocalization of its negative charge over a large surface area. uni-freiburg.de The [SbF₆]⁻ anion, similar to hexafluorophosphate (B91526) ([PF₆]⁻), possesses these characteristics. wikipedia.orgwikipedia.org Its salts are often used in the synthesis of cationic polymerization initiators and other reactive species. cymitquimica.com

The synthesis of hexafluoroantimonate salts can be achieved through various routes. Besides the direct reaction with HF, they can be formed by the solvolysis of metal fluorosulfates in liquid antimony(V) fluoride or through the oxidation of antimony(III) fluoride. researchgate.net Industrially, fluorination of antimonate (B1203111) or antimony trioxide with HF is a desirable alternative to the highly reactive SbF₅. wikipedia.org

Table 1: Properties of Hexafluoroantimonate Anion

| Property | Description |

|---|---|

| Formula | [SbF₆]⁻ |

| Nature | Weakly Coordinating Anion |

| Formation | Reaction of SbF₅ with a fluoride source (e.g., HF) |

| Key Characteristic | Low nucleophilicity and basicity |

| Application | Stabilizing counterion for highly reactive cations |

While [SbF₆]⁻ is a stable anion, it can further react with this compound in a fluoride-deficient environment to form higher polymeric anions. The most well-characterized of these is the undecafluorodiantimonate anion, [Sb₂F₁₁]⁻. wikipedia.orgwikipedia.org This anion is formed through the equilibrium reaction:

SbF₅ + [SbF₆]⁻ ⇌ [Sb₂F₁₁]⁻ wikipedia.org

In a 1:1 mixture of HF and SbF₅, which constitutes fluoroantimonic acid, the [Sb₂F₁₁]⁻ anion is the predominant species. wikipedia.org The structure of the [Sb₂F₁₁]⁻ anion consists of two SbF₅ units bridged by a fluorine atom, which can be described as two corner-sharing octahedra. The anion has a centrosymmetric structure. wikipedia.org

Salts of [Sb₂F₁₁]⁻ have been isolated and structurally characterized. wikipedia.org For instance, the crystal structure of oxonium undecafluorodiantimonate(V), [H₃O][Sb₂F₁₁], has been determined, revealing the geometry of the anion and its interactions with the cation through hydrogen bonding. acs.org The [Sb₂F₁₁]⁻ anion is also found as a counterion in various coordination compounds, such as in the ionic coordination polymer [{Mo(CO)₄}₂(cis-μ-F₂SbF₄)₃]ₓ[Sb₂F₁₁]ₓ. acs.org The stability and weakly coordinating nature of [Sb₂F₁₁]⁻ make it an ideal counterion for stabilizing highly reactive cationic species. acs.orgresearchgate.net

Table 2: Comparison of Fluoroantimonate Anions

| Anion | Formula | Formation | Structural Feature |

|---|---|---|---|

| Hexafluoroantimonate | [SbF₆]⁻ | SbF₅ + F⁻ | Octahedral geometry |

| Undecafluorodiantimonate | [Sb₂F₁₁]⁻ | SbF₅ + [SbF₆]⁻ | Two SbF₆ octahedra sharing a corner (F-bridge) |

Adducts with Diverse Lewis Bases

The strong Lewis acidity of this compound is not limited to fluoride ions. It readily forms adducts with a wide variety of other Lewis bases, including both inorganic and organic ligands.

This compound forms adducts with various inorganic ligands. For example, it reacts with iodine in different ways depending on the reaction conditions. The reaction can lead to the formation of the blue iodine molecule cation, I₂⁺, with [Sb₂F₁₁]⁻ as the counterion. rsc.org SbF₅ also forms adducts with iodine-containing compounds like iodine trifluoride dioxide, resulting in a dimeric structure with oxygen bridges between antimony and iodine atoms. rsc.org Additionally, adducts with iodosyl (B1239551) pentafluoride (IOF₅) and iodine heptafluoride (IF₇) are known. evitachem.comwikipedia.org

Complexes with nitrosyl fluoride (NOF) are also formed. cdnsciencepub.com Nitrosyl fluoride itself can be prepared through various methods, including the reaction of nitrosyl chloride with silver fluoride. google.com The reaction of SbF₅ with nitrosyl fluoride can lead to the formation of nitrosonium salts, such as NO⁺[SbF₆]⁻.

This compound forms stable adducts with a range of organo-Lewis bases. The reactions with nitriles, such as acetonitrile (B52724) (CH₃CN), and with nitrogen-containing heterocycles like pyridine (B92270) (C₅H₅N) have been well-studied. These reactions typically yield 1:1 adducts. researchgate.netcdnsciencepub.com

Single crystal X-ray diffraction studies have elucidated the structures of these adducts. For instance, the complex SbF₅·Py has been characterized. rsc.org Interestingly, a dimeric this compound adduct with acetonitrile, Sb₂F₁₀·AN, has also been isolated and structurally characterized. rsc.orgcolab.ws In these adducts, the organic molecule coordinates to the antimony atom through the nitrogen atom. researchgate.netrsc.org Theoretical calculations, including Density Functional Theory (DFT), have been employed to understand the nature of the bonding in these complexes, revealing the significance of intermolecular Sb···F interactions. rsc.org

Table 3: Examples of this compound Adducts

| Ligand | Adduct Formula | Reference |

|---|---|---|

| Pyridine | SbF₅·Py | rsc.org |

| Acetonitrile | Sb₂F₁₀·AN | rsc.orgcolab.ws |

| Iodine Trifluoride Dioxide | [SbF₄(μ-O)IF₄O]₂ | rsc.org |

Intermolecular Interactions with Other Metal Fluorides and Transition Metal Complexes

This compound's reactivity extends to interactions with other metal fluorides and transition metal complexes, leading to the formation of complex salts and coordination compounds. Its strong fluoride ion acceptor ability allows it to abstract fluoride ions from other metal fluorides, a property that is central to its use in generating superacids and as a powerful fluorinating agent. wikipedia.orgrsc.org For example, SbF₅ reacts with potassium hexafluoromanganate(IV) (K₂MnF₆) to produce fluorine gas, driven by the high affinity of SbF₅ for F⁻. wikipedia.org

SbF₅ also forms adducts with transition metal fluoride oxides, such as MoF₄O and ReF₄O. ugr.es Furthermore, the hexafluoroantimonate anion, [SbF₆]⁻, is a common counterion in salts of transition metal complexes. researchgate.netrsc.orgnih.gov The weakly coordinating nature of [SbF₆]⁻ allows for the isolation and characterization of cationic transition metal complexes that would otherwise be unstable. acs.orguni-muenchen.de For instance, the salt [W₂(CO)₁₀Se₄]²⁺([SbF₆]⁻)₂ has been synthesized and its structure determined by X-ray crystallography. rsc.org In some cases, the "non-coordinating" [SbF₆]⁻ anion has been shown to coordinate to a metal center through a fluorine bridge. acs.org The interaction of antimony-containing ligands with transition metals like rhodium has also been explored, leading to unusual bonding arrangements. acs.orgacs.org

Adducts with Antimony and Bismuth Trifluorides

This compound readily reacts with the trifluorides of its p-block neighbors, antimony (SbF₃) and bismuth (BiF₃), to form stable adducts. These reactions are typically carried out in liquid sulfur dioxide, which serves as an inert solvent. cdnsciencepub.com